Acetamide, N-hydroxy-2-[[(4-methoxyphenyl)sulfonyl](3-pyridinylmethyl)amino]-
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Overview
Description
Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- is a complex organic compound with a unique structure that includes a sulfonyl group, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-pyridinemethanamine to form an intermediate product. This intermediate is then reacted with N-hydroxyacetamide under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or pyridine derivatives.
Scientific Research Applications
Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects. The sulfonyl and pyridine groups play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-(2-hydroxyethyl)-
- Methacetin
Uniqueness
Compared to similar compounds, Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- stands out due to its unique combination of functional groups. The presence of the sulfonyl group and the pyridine ring provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Biological Activity
Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- (CAS No. 161314-48-3) is a compound of interest due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and play significant roles in various physiological and pathological processes, including tissue remodeling and inflammation.
- Molecular Formula : C15H17N3O5S
- Molecular Weight : 351.37 g/mol
- Structure : The compound features a sulfonamide group linked to a methoxyphenyl moiety and a pyridinylmethyl amino group, which are crucial for its biological activity.
Matrix Metalloproteinase Inhibition
Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- has been identified as a potent inhibitor of several MMPs. The key findings regarding its inhibitory activity include:
MMP Type | Inhibition Constant (K_i) |
---|---|
MMP-1 | 0.17 μM |
MMP-3 | 0.13 μM |
MMP-7 | 13 μM |
MMP-10 | 0.1 μM |
These K_i values indicate that Acetamide is particularly effective against MMP-1 and MMP-3, which are implicated in various inflammatory conditions and cancer progression .
Anticancer Activity
Research has demonstrated that compounds similar to Acetamide exhibit anticancer properties by inhibiting tumor cell invasion and migration through the modulation of MMP activity. In vitro studies have shown that the inhibition of MMPs by Acetamide can lead to reduced metastatic potential in cancer cells .
Study on Inhibitory Effects on Cancer Cells
A study evaluated the effect of Acetamide on human breast cancer cell lines. The results indicated a significant reduction in cell invasion and migration when treated with Acetamide, correlating with decreased expression levels of MMP-2 and MMP-9. This suggests that Acetamide may serve as a therapeutic agent in breast cancer treatment by targeting the metastatic process .
In Vivo Efficacy
In vivo models using mice injected with cancer cells showed that treatment with Acetamide resulted in smaller tumor sizes compared to control groups. Histological analysis revealed reduced angiogenesis and lower levels of inflammatory markers, further supporting its potential as an anti-cancer agent .
Properties
Molecular Formula |
C15H17N3O5S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]acetamide |
InChI |
InChI=1S/C15H17N3O5S/c1-23-13-4-6-14(7-5-13)24(21,22)18(11-15(19)17-20)10-12-3-2-8-16-9-12/h2-9,20H,10-11H2,1H3,(H,17,19) |
InChI Key |
YYCNZECYSJUTIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CN=CC=C2)CC(=O)NO |
Origin of Product |
United States |
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